(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate (R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate
Brand Name: Vulcanchem
CAS No.: 745783-82-8
VCID: VC8472639
InChI: InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1
SMILES: CC(C1=CC=C(C=C1)OC)N=C=O
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate

CAS No.: 745783-82-8

Cat. No.: VC8472639

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate - 745783-82-8

Specification

CAS No. 745783-82-8
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 1-[(1R)-1-isocyanatoethyl]-4-methoxybenzene
Standard InChI InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1
Standard InChI Key WTNKKJUXEYSETC-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)OC)N=C=O
SMILES CC(C1=CC=C(C=C1)OC)N=C=O
Canonical SMILES CC(C1=CC=C(C=C1)OC)N=C=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate belongs to the class of aromatic isocyanates, characterized by a methoxy-substituted benzene ring attached to an ethyl chain terminating in a reactive isocyanate group (-N=C=O). Its stereocenter at the ethyl carbon confers chirality, making it invaluable for enantioselective reactions. Key physicochemical properties include:

PropertyValue
IUPAC Name1-[(1R)-1-isocyanatoethyl]-4-methoxybenzene
Molecular FormulaC10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_2
Molecular Weight177.20 g/mol
Canonical SMILESCC(C1=CC=C(C=C1)OC)N=C=O
InChI KeyWTNKKJUXEYSETC-MRVPVSSYSA-N
PubChem CID7018271

The compound’s isocyanato group exhibits high electrophilicity, enabling rapid reactions with nucleophiles such as amines, alcohols, and thiols. The methoxy group at the para position of the phenyl ring enhances electronic stability and influences regioselectivity in aromatic substitution reactions .

Synthesis and Manufacturing

Industrial Synthesis Pathways

The primary synthesis route involves the reaction of (R)-(+)-1-(4-methoxyphenyl)ethylamine with phosgene (COCl2\text{COCl}_2) or triphosgene under controlled conditions:

(R)-1-(4-Methoxyphenyl)ethylamine+COCl2(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate+2HCl\text{(R)-1-(4-Methoxyphenyl)ethylamine} + \text{COCl}_2 \rightarrow \text{(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate} + 2\text{HCl}

This reaction typically proceeds in anhydrous dichloromethane or toluene at temperatures between 0°C and 25°C. Triphosgene, a safer alternative to phosgene, is often preferred due to its solid state and reduced volatility.

Key Process Parameters

  • Temperature Control: Maintained below 25°C to prevent side reactions such as trimerization of the isocyanate group.

  • Solvent Selection: Dichloromethane or toluene ensures optimal solubility and minimizes hydrolysis.

  • Catalysis: No catalyst is required, but molecular sieves may be used to scavenge trace moisture.

Reactivity and Functional Behavior

Nucleophilic Additions

The isocyanate group undergoes nucleophilic attack to form urethanes, ureas, or thiocarbamates. For example, reaction with primary amines yields substituted ureas:

R-NH2+(R)-IsocyanateR-NH-C(O)-NH-(R’)\text{R-NH}_2 + \text{(R)-Isocyanate} \rightarrow \text{R-NH-C(O)-NH-(R')}

In a study by Huang et al., 4-methoxyphenyl isocyanate derivatives were used to synthesize unsymmetric azobenzenes via oxidative decarbonylation coupling, demonstrating yields up to 61% .

Cycloaddition Reactions

The compound participates in [2+2] cycloadditions with alkenes and [4+1] cycloadditions with dienes, forming five-membered heterocycles. Steric hindrance from the methoxyphenyl group influences reaction kinetics and product distribution .

Applications in Pharmaceutical Development

Antitumor Agents

J-stage researchers synthesized 2-amino-thiazole-4-carboxamides using 4-methoxyphenyl isocyanate intermediates, yielding compound 6m with IC50_{50} values of 0.47 µM (MCF7 breast cancer) and 1.1 µM (NCI-H1650 lung cancer) . The urea moiety derived from the isocyanate group enhanced binding to tubulin, mimicking pretubulysin’s anti-mitotic activity .

Kinase Inhibitors

A 2018 study identified urea derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl as dual inhibitors of CK2 (IC50_{50} = 1.9 µM) and GSK3β (IC50_{50} = 0.67 µM) . The isocyanate’s electrophilicity facilitated covalent modification of kinase active sites.

Recent Advances and Future Directions

Asymmetric Polymerization

The compound’s chirality enables synthesis of optically active polyurethanes for biomedical devices. Recent work explores its use in drug-eluting stents and biodegradable scaffolds.

Green Chemistry Initiatives

Efforts to replace phosgene with enzymatic carboxylation or microwave-assisted synthesis aim to improve sustainability. Pilot studies report 85% yield reductions in hazardous waste .

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